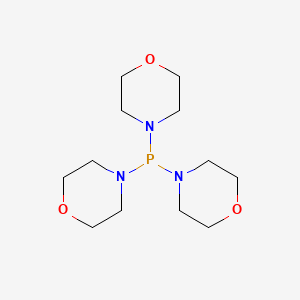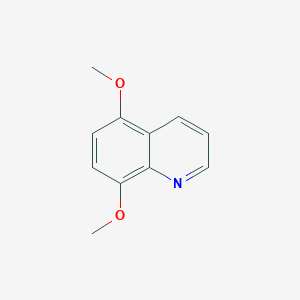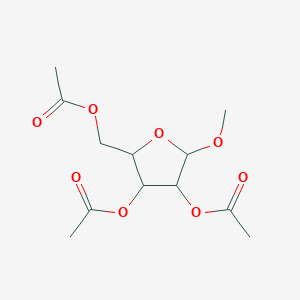
2-Ethyl-1,3-dithiane
説明
2-Ethyl-1,3-dithiane is a useful research compound. Its molecular formula is C6H12S2 and its molecular weight is 148.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Conformation
Crystal Structure Analysis : 2-Ethyl-1,3-dithiane derivatives, like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, have been analyzed for their crystal structures. The 1,3-dithiane ring often exhibits a twist-boat conformation, with molecules stacking in layers without significant intermolecular interactions (Boukhedena et al., 2018).
Conformational Analysis : Studies on the conformational equilibria of alkyl-substituted 1,3-dithians, such as 2-Et-1,3-dithiane, have been conducted using chemical shifts and temperature-dependent measurements (Pihlaja et al., 1973).
Chemical Reactions and Synthesis
Gas-Phase Chemistry : The gas-phase negative ion-molecule chemistry of 1,3-dithianes shows unique behaviors, like elimination reactions and deprotonation, differing from their solution phase reactions (Bartmess et al., 1981).
Asymmetric Synthesis : this compound derivatives have been used in asymmetric synthesis, for instance, in the enantioselective addition of diethylzinc to aliphatic aldehydes, providing a pathway to potential chiral building blocks (Wilken et al., 2000).
Oxidation Reactions : Studies on the asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylates, leading to the synthesis of trans-1,3-dithiane 1,3-dioxide, have been explored (Aggarwal et al., 1998).
Synthesis of α-Amino-1,3-dithianes : α-Amino-1,3-dithianes have been synthesized via the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, demonstrating high yields and diastereoselectivities (Kattamuri et al., 2011).
Synthesis of Aldehydes from Alkyl Halides : The use of soluble and insoluble polymeric 1,3-dithiane reagents for synthesizing aldehydes from alkyl halides has been explored, offering odor-free processes (Bertini et al., 2005).
Catalytic Reactions
- Catalytic Alkenylation : Rhodium(III)-catalyzed oxidative alkenylation of 1,3-dithiane-protected arenecarbaldehydes via regioselective C-H bond cleavage has been developed, where the 1,3-dithiane group serves as an effective directing group for the reaction (Unoh et al., 2015).
- Palladium-Catalyzed Asymmetric Substitution : A palladium-catalyzed asymmetric allylic substitution with 1,3-dithianes has been reported. This method facilitated the synthesis of products with high yields and enantioselectivities, showcasing the versatility of 1,3-dithianes in transition-metal-catalyzed asymmetric reactions (Yamamoto & Tsuji, 2017).
Other Applications
Synthesis of α,α‘-Difluoroesters and Acids : A method for preparing α,α-difluoro esters using 2-ethoxycarbonyl-1,3-dithianes and BrF3 has been developed, highlighting the essential role of the two sulfur atoms in the dithiane for the reaction (Hagooly et al., 2003).
Odorless Thioacetalization Reagents : The development of nonthiolic, odorless 1,3-propanedithiol equivalents like 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane for thioacetalization reactions has been explored, providing a mechanism that exhibits chemoselectivity between aldehydes and ketones (Liu et al., 2003).
Synthesis of Combretastatins : A versatile synthesis of combretastatins using 2-phenyl-2-benzyl-1,3-dithianes as intermediates has been developed. This approach allows for the preparation of various analogues of combretastatins suitable for pharmacological evaluation (Medarde et al., 1994).
作用機序
Target of Action
2-Ethyl-1,3-dithiane is a derivative of 1,3-dithianes, which are known to be versatile organic synthesis building blocks . They are commonly used as ‘umpolung’ reagents or acyl anion equivalents . The primary targets of this compound are carbonyl compounds, with which it can readily react .
Mode of Action
The anionic species of this compound, usually prepared by deprotonation with n-BuLi in THF at low temperatures, are able to react with many types of electrophiles . For 2-substituted-1,3-dithianes, deprotonation should sometimes be performed with t-BuLi and the reaction with electrophiles .
Biochemical Pathways
The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .
Pharmacokinetics
Its molecular weight is 148289 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds . This can lead to the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of other chemicals can affect the rate and outcome of its reactions . .
特性
IUPAC Name |
2-ethyl-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSAFCIQDJGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334779 | |
| Record name | 2-ethyl-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-23-4 | |
| Record name | 2-ethyl-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1,3-DITHIANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)






